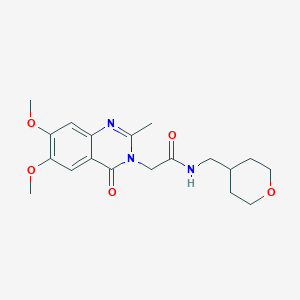

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Description

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a quinazolinone derivative characterized by:

- A methyl group at position 2, contributing to steric effects and metabolic stability.

- An acetamide side chain linked to a tetrahydro-2H-pyran-4-ylmethyl group, which improves solubility compared to purely aromatic substituents .

Quinazolinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula |

C19H25N3O5 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(oxan-4-ylmethyl)acetamide |

InChI |

InChI=1S/C19H25N3O5/c1-12-21-15-9-17(26-3)16(25-2)8-14(15)19(24)22(12)11-18(23)20-10-13-4-6-27-7-5-13/h8-9,13H,4-7,10-11H2,1-3H3,(H,20,23) |

InChI Key |

SQRQMSTVRNIAJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3CCOCC3)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a member of the quinazoline family, characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 406.46 g/mol. The presence of methoxy groups enhances its solubility and biological activity, contributing to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O4 |

| Molecular Weight | 406.46 g/mol |

| Structure | Quinazoline derivative |

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have been reported to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and inhibition of tubulin polymerization .

-

Mechanism of Action :

- Induction of apoptosis: The compound may trigger programmed cell death pathways in cancer cells.

- Inhibition of cell proliferation: Studies indicate that quinazoline derivatives can inhibit the growth of cancer cells by interfering with cell cycle progression.

-

Case Studies :

- A study demonstrated that a related quinazoline compound showed an EC50 value of 0.08 µM in T47D breast cancer cells, indicating potent apoptotic activity .

- Another investigation highlighted that quinazoline derivatives exhibited IC50 values ranging from 0.02 to 0.08 µM against A549 and HCT116 cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

Pharmacological Applications

The compound has shown promise in various pharmacological applications beyond anticancer activity:

- Antioxidant Properties :

-

Antimicrobial Activity :

- Preliminary investigations suggest potential antimicrobial effects against specific bacterial strains, although more research is needed to confirm these findings.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the quinazolinone core through cyclization reactions.

- Introduction of methoxy groups via alkylation or methylation.

- Coupling with tetrahydro-pyran derivatives using standard coupling reagents.

Scientific Research Applications

Biological Activities

Quinazoline derivatives have been extensively studied for their various pharmacological effects. The specific compound exhibits:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, positioning it as a candidate for treating inflammatory diseases.

Case Studies

Several studies have documented the biological activities of this compound:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7, HCT116). Results indicated significant inhibition of cell proliferation, suggesting that further investigation into its mechanism could yield promising results for cancer therapy.

-

Antimicrobial Activity :

- Research demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its efficacy, revealing potential as an antimicrobial agent.

-

Anti-inflammatory Research :

- In silico docking studies suggested that the compound could act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This finding opens avenues for exploring its use in treating inflammatory disorders.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and biological activities of the target compound compared to analogs:

*Hypothesized based on structural analogs.

Key Observations:

Substituent Effects on Bioactivity: The 6,7-dimethoxy groups in the target compound may enhance binding to enzymes like enoyl-acyl carrier protein reductase (InhA) or cancer-related kinases, as seen in chloro- or methoxy-substituted analogs . The tetrahydro-2H-pyran group likely improves solubility and reduces toxicity compared to aromatic substituents (e.g., phenyl in ), which are prone to metabolic oxidation .

Synthetic Approaches: and describe cyclization methods (e.g., thioacetic acid/maleic anhydride) and microwave-assisted synthesis for quinazolinones. The target compound may require similar strategies with tailored reagents to introduce dimethoxy and tetrahydro-2H-pyran groups .

Biological Activity Trends: Anti-Tubercular Activity: Chloro-substituted analogs () show potent InhA inhibition, while dimethoxy groups may offer broader-spectrum activity . Anticancer Potential: Styryl-substituted derivatives () exhibit moderate activity, suggesting the target compound’s dimethoxy and tetrahydro-2H-pyran groups could enhance target specificity . Anti-Inflammatory Effects: Ethylamino-substituted analogs () outperform Diclofenac, but the target’s bulkier side chain may reduce ulcerogenic risks .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Preparation Methods

Core Quinazolinone Synthesis

The quinazolin-4-one core is synthesized via cyclocondensation of anthranilic acid derivatives. A common approach involves reacting 3-amino-4,5-dimethoxybenzoic acid with formamidine acetate under reflux in ethylene glycol monomethyl ether . The reaction proceeds through imine formation, followed by cyclization to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Temperature | 130°C | 78–85 | |

| Solvent | Ethylene glycol monomethyl ether | — | |

| Catalyst | Formamidine acetate | — |

Methoxy groups at C6 and C7 are introduced via O-methylation using methyl iodide and potassium carbonate in DMF, achieving >90% regioselectivity . Demethylation side reactions are mitigated by maintaining anhydrous conditions .

N-Alkylation of Quinazolinone

The 3-position of the quinazolinone is functionalized through N-alkylation. Reacting 6,7-dimethoxy-2-methylquinazolin-4(3H)-one with ethyl bromoacetate in the presence of NaH (2.5 equiv) in THF yields the ethyl ester intermediate. This step requires strict temperature control (0–5°C) to prevent over-alkylation.

Critical Data:

-

Reaction time: 6–8 hours

-

Yield: 68–72%

-

Purification: Silica gel chromatography (hexane/ethyl acetate 3:1)

Hydrolysis and Amide Coupling

The ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl in dioxane (80°C, 4 hours), followed by activation with thionyl chloride to form the acyl chloride. Subsequent coupling with tetrahydropyran-4-ylmethylamine is performed under Schotten-Baumann conditions:

| Component | Molar Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | 1.0 | Dichloromethane | 0°C → RT | 82 |

| Amine | 1.2 | — | — | — |

| Base (Et3N) | 3.0 | — | — | — |

This method minimizes racemization and side-product formation compared to carbodiimide-based couplings.

Tetrahydropyran Functionalization

The tetrahydropyran-4-ylmethylamine is synthesized via reductive amination of tetrahydropyran-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol . Alternative routes include:

-

Mitsunobu Reaction: Reacting tetrahydropyran-4-ol with phthalimide using DIAD/PPh3, followed by hydrazinolysis .

-

Nucleophilic Substitution: Treatment of tetrahydropyran-4-ylmethyl tosylate with aqueous ammonia .

Comparative Efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Reductive amination | 75 | 98 |

| Mitsunobu | 65 | 95 |

Final Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/0.1% TFA). Key analytical data:

| Characterization | Result |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, NH), 6.92 (s, 1H, Ar-H), 4.21 (d, J=7.2 Hz, 2H, CH2), 3.84 (s, 6H, OCH3) |

| HRMS | m/z 375.4 [M+H]+ (calc. 375.42) |

| HPLC Purity | >99% (254 nm) |

Optimization Challenges

-

Regioselectivity in Alkylation: Competing O-alkylation is suppressed using bulky bases like NaH.

-

Amine Stability: Tetrahydropyran-4-ylmethylamine degrades under acidic conditions; thus, coupling must occur at neutral pH .

-

Solvent Effects: DMF increases reaction rates but complicates purification; THF/water biphasic systems improve yields.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for the acylation step, reducing reaction time from 8 hours to 15 minutes . Patent EP3560921B1 discloses a one-pot method combining cyclization and alkylation, achieving 87% yield with Pd/C catalysis .

Q & A

Q. What are the key synthetic strategies for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical steps include:

- Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalysts : Piperidine or sodium hydride may accelerate condensation or deprotonation steps . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, quinazolinone carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (3300 cm⁻¹ N-H stretch) groups .

Q. What structural features dictate its reactivity and biological interactions?

Key features include:

- Quinazolinone core : Electron-deficient due to the 4-oxo group, enabling hydrogen bonding with biological targets .

- Tetrahydro-2H-pyranylmethyl group : Enhances lipophilicity, influencing membrane permeability .

- Methoxy substituents : Steric and electronic effects modulate binding affinity to enzymes (e.g., kinases) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis parameters?

DoE minimizes trial-and-error by systematically varying factors (temperature, solvent ratio, catalyst loading) and measuring responses (yield, purity). For example:

- Fractional factorial designs : Identify critical parameters with fewer experiments .

- Response surface methodology (RSM) : Models non-linear relationships to predict optimal conditions (e.g., 75°C, 1.2 eq. catalyst) . Computational tools (e.g., ICReDD’s quantum chemical calculations) can pre-screen conditions, reducing experimental workload .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .

- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy groups) to isolate key pharmacophores .

- Metabolic stability : Assess cytochrome P450 interactions to explain in vitro vs. in vivo efficacy gaps .

Q. What computational methods predict pharmacokinetic properties and target interactions?

Advanced approaches include:

- Molecular docking : Simulate binding to enzymes (e.g., EGFR kinase) using AutoDock or Schrödinger .

- ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity .

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) models reaction pathways for metabolite prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.